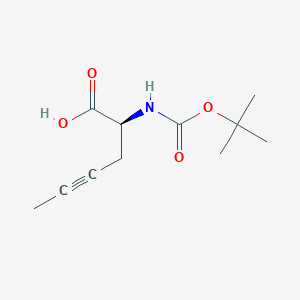
(S)-2-((tert-Butoxycarbonyl)amino)hex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(S)-2-aminohex-4-ynoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of (S)-2-aminohex-4-ynoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(S)-2-aminohex-4-ynoic acid typically involves the protection of the amino group of (S)-2-aminohex-4-ynoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of N-Boc-(S)-2-aminohex-4-ynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is often optimized to minimize the use of solvents and reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(S)-2-aminohex-4-ynoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The alkyne group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol, or other strong acids.
Substitution: Various electrophiles and nucleophiles, depending on the desired product.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation or hydrogen gas with a palladium catalyst for reduction.
Major Products Formed
Deprotection: (S)-2-aminohex-4-ynoic acid.
Substitution: Amides, carbamates, and other derivatives.
Oxidation and Reduction: Alcohols, ketones, or alkanes, depending on the specific reaction.
Scientific Research Applications
N-Boc-(S)-2-aminohex-4-ynoic acid has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Peptide Synthesis: Utilized in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.
Material Science: Investigated for its potential use in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of N-Boc-(S)-2-aminohex-4-ynoic acid primarily involves the protection of the amino group, preventing it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-(S)-2-aminohex-4-ynoic acid: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
N-Fmoc-(S)-2-aminohex-4-ynoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-(S)-2-aminohex-4-ynoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are required .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
WMEYSZDBMIOXDV-QMMMGPOBSA-N |
Isomeric SMILES |
CC#CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


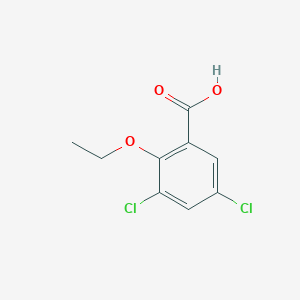
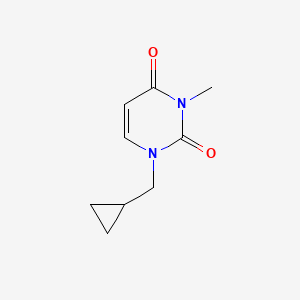
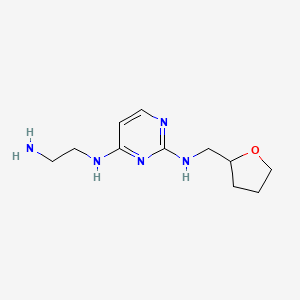
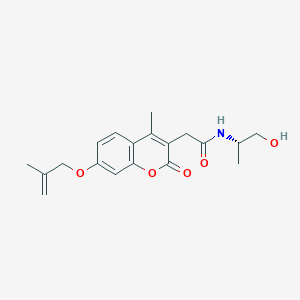
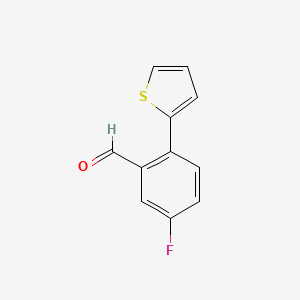
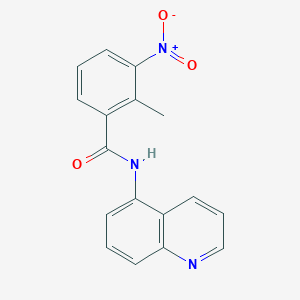
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
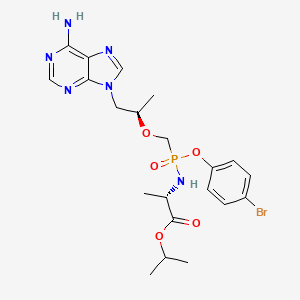
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)
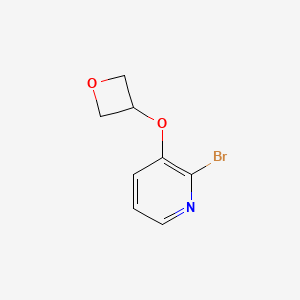
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
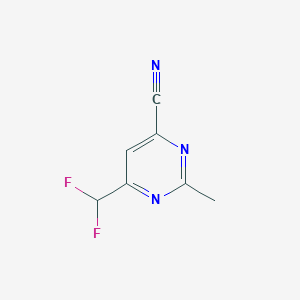
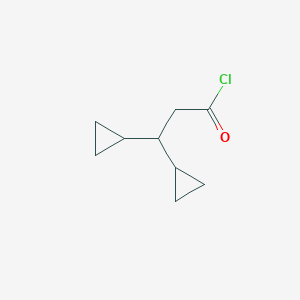
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
